4-Methoxy-3-methylphenylacetone

Description

BenchChem offers high-quality 4-Methoxy-3-methylphenylacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methylphenylacetone including the price, delivery time, and more detailed information at info@benchchem.com.

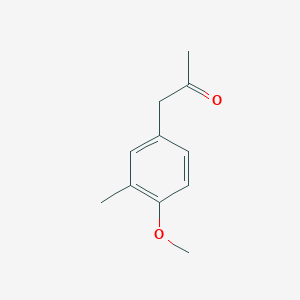

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBPLIJLGSKDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595277 | |

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-23-8 | |

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxy-3-methylphenylacetone: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 4-Methoxy-3-methylphenylacetone (CAS No: 16882-23-8), a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical and spectroscopic properties, offers a proposed synthetic pathway with methodological insights, and explores its primary application as a precursor in the synthesis of the antispasmodic drug Mebeverine. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on the scientific and practical aspects of this compound.

Introduction

4-Methoxy-3-methylphenylacetone, also known as 1-(4-Methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a substituted phenyl ring with methoxy and methyl groups, makes it a strategically important precursor for more complex molecules. While not as widely documented as some commodity chemicals, its role as a key intermediate in the synthesis of pharmaceuticals, most notably Mebeverine, underscores its significance in medicinal chemistry and drug manufacturing.[2] This guide aims to synthesize available technical data and provide expert-driven insights into its chemistry and applications.

Caption: Chemical structure of 4-Methoxy-3-methylphenylacetone.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reaction optimization, and purification. Below is a summary of the known properties of 4-Methoxy-3-methylphenylacetone.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16882-23-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 1-(4-methoxy-3-methylphenyl)propan-2-one | [1] |

| Synonyms | 4-Methoxy-3-methylphenylacetone | [1] |

| Boiling Point | 164-166 °C (at 10 Torr) | [3] (from related) |

| Density | ~1.011 g/cm³ (Predicted) | [3] (from related) |

| Storage Temp. | 2-8°C | [1] (from related) |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Three signals in the aromatic region (~6.7-7.1 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted benzene ring.

-

Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to 3H, for the -OCH₃ group.

-

Benzylic Protons: A singlet around 3.6 ppm, integrating to 2H, for the -CH₂- group adjacent to the phenyl ring.

-

Methyl Ketone Protons: A sharp singlet near 2.1 ppm, integrating to 3H, for the terminal -COCH₃ group.

-

Aromatic Methyl Protons: A singlet around 2.2 ppm, integrating to 3H, for the -CH₃ group on the phenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would complement the proton NMR for structural confirmation. Key expected signals include:

-

A signal for the carbonyl carbon at ~207 ppm.

-

Six distinct signals in the aromatic region (110-160 ppm).

-

A signal for the methoxy carbon at ~55 ppm.

-

Signals for the benzylic carbon, the methyl ketone carbon, and the aromatic methyl carbon.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is primarily used to identify functional groups.[1] The most prominent and diagnostic peak for 4-Methoxy-3-methylphenylacetone would be a strong C=O (ketone) stretch at approximately 1715 cm⁻¹. Other significant peaks would include C-O-C stretches for the ether group (~1250 cm⁻¹) and C-H stretches for the aromatic and aliphatic components.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.[1] Common fragmentation patterns would likely involve the loss of the acetyl group (-COCH₃) leading to a fragment at m/z = 135, and cleavage at the benzylic position.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for 4-Methoxy-3-methylphenylacetone are sparse, a robust synthesis can be designed based on established organic chemistry reactions, such as the acylation of a suitable precursor.

Proposed Synthetic Workflow

A logical approach involves the Friedel-Crafts acylation of 2-methylanisole. However, controlling regioselectivity can be challenging. An alternative and more controlled route, outlined below, involves the methylation of a phenolic precursor.

Caption: A potential multi-step synthetic workflow for 4-Methoxy-3-methylphenylacetone.

Experimental Protocol (Illustrative)

This protocol describes the methylation step, a common transformation in pharmaceutical synthesis.[5]

-

Reaction Setup: To a stirred suspension of 1-(4-hydroxy-3-methylphenyl)ethanone (1 equivalent) and potassium carbonate (1.25 equivalents) in acetone, slowly add dimethyl sulfate (1.1 equivalents) at room temperature.[5] Causality: Potassium carbonate acts as a base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent. Slow addition of the alkylating agent controls the exothermic reaction.

-

Reaction: Heat the mixture to reflux and stir overnight.[5] Causality: Heating increases the reaction rate to ensure complete conversion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the solid salts. Wash the solids with fresh acetone.[5]

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic impurities.[5]

-

Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[5] The product can be further purified by vacuum distillation or column chromatography. The final product's identity and purity must be confirmed using the spectroscopic methods detailed in Section 2.1.

Key Applications in Drug Development

The primary documented application of 4-Methoxy-3-methylphenylacetone is as a key starting material in the synthesis of Mebeverine.[2][6]

Precursor to Mebeverine

Mebeverine is a musculotropic antispasmodic drug used to relieve the symptoms of irritable bowel syndrome (IBS).[2][6] The synthesis of Mebeverine involves a reductive amination of a phenylacetone derivative followed by coupling with a second fragment. Several synthetic routes start with a phenylacetone core.[2] In these pathways, 4-Methoxyphenylacetone (a close analog) undergoes reductive amination with ethylamine to form N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.[2][6] This amine is then reacted with a second component to form the final drug. The synthesis using 4-Methoxy-3-methylphenylacetone would follow an analogous pathway.

Caption: Role of 4-Methoxy-3-methylphenylacetone in the synthesis of a Mebeverine analog.

The specific substitution pattern on the phenyl ring is critical for the pharmacological activity of the final drug molecule. The methoxy group can influence binding to the target receptor and affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

Based on safety data for structurally similar compounds like 4-Methoxy-3-methylacetophenone, appropriate precautions must be taken when handling 4-Methoxy-3-methylphenylacetone.[7]

-

Hazard Identification: The compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It may also be harmful if swallowed.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1] (from related)

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]

-

Ingestion: If swallowed, call a poison control center or doctor immediately.[10]

-

Inhalation: Move the person to fresh air.[8]

-

Conclusion

4-Methoxy-3-methylphenylacetone is a specialized chemical intermediate with a defined role in pharmaceutical synthesis. While public data on its properties is limited, a comprehensive technical profile can be constructed through analysis of its structure and comparison with well-documented analogs. Its primary value lies in its function as a precursor to the antispasmodic drug Mebeverine, making it a compound of significant interest to professionals in drug discovery and process development. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and manufacturing.

References

Sources

- 1. 1-(4-Methoxy-3-methylphenyl)propan-2-one | C11H14O2 | CID 18628084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. 4-Methoxyphenylacetone(122-84-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 5. 4-METHOXY-3-METHYLACETOPHENONE | 10024-90-5 [m.chemicalbook.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: Defining the Spectroscopic Signature of 4-Methoxy-3-methylphenylacetone

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 4-Methoxy-3-methylphenylacetone

For Researchers, Scientists, and Drug Development Professionals

4-Methoxy-3-methylphenylacetone is an aromatic ketone with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] As a substituted phenylacetone, its precise structural elucidation is paramount for applications in chemical synthesis, reference standard characterization, and metabolic studies. The strategic placement of the methoxy and methyl groups on the phenyl ring, combined with the propan-2-one side chain, results in a unique spectroscopic fingerprint.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 4-Methoxy-3-methylphenylacetone. In the absence of a complete, publicly available, and verified set of spectral data for this specific molecule (CAS No. 16882-23-8), this document leverages fundamental principles of spectroscopy and draws upon established data from structurally similar compounds to construct a reliable, predictive profile.[1][2] This approach, rooted in first principles, is designed to empower researchers to identify, characterize, and quantify this molecule with a high degree of confidence.

Our narrative will explain the causality behind expected spectral features, providing not just data, but a framework for understanding how the molecule's structure dictates its interaction with electromagnetic radiation and its fragmentation under mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 4-Methoxy-3-methylphenylacetone, we anticipate six unique signals.

Rationale for Predictions:

-

Aromatic Protons (H-5, H-6, H-2): The aromatic region will display an ABC spin system. The proton at C-5, ortho to the electron-donating methoxy group, is expected to be the most shielded (lowest ppm). The proton at C-2, ortho to the methylene group and meta to the methoxy group, will be slightly deshielded. The proton at C-6, ortho to the methyl group and meta to the methylene group, will be in a similar region. The coupling constants (J-values) will be characteristic of ortho and meta relationships on a benzene ring.

-

Methylene Protons (H-α): The two protons of the methylene bridge are diastereotopic due to the chiral center created upon protonation of the enol form, but in an achiral solvent like CDCl₃, they are expected to appear as a sharp singlet. Their position around 3.6 ppm is due to the deshielding effect of the adjacent aromatic ring and the carbonyl group.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, shielded by the direct attachment to oxygen, typically around 3.8 ppm.

-

Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will be a singlet in the upfield aromatic region, around 2.2 ppm.

-

Acetyl Methyl Protons (-C(O)CH₃): The protons of the terminal methyl group are adjacent to the carbonyl group, which deshields them, resulting in a singlet around 2.1 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~6.80 | d, J ≈ 8.5 Hz | 1H |

| H-6 | ~6.95 | dd, J ≈ 8.5, 2.0 Hz | 1H |

| H-2 | ~6.98 | d, J ≈ 2.0 Hz | 1H |

| -OCH₃ | ~3.85 | s | 3H |

| -CH₂- (α-protons) | ~3.65 | s | 2H |

| Ar-CH₃ | ~2.20 | s | 3H |

| -C(O)CH₃ | ~2.15 | s | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity. We predict 11 distinct carbon signals, consistent with the molecular formula.

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, predicted to be above 200 ppm.

-

Aromatic Carbons: The two oxygen- and alkyl-substituted aromatic carbons (C-4 and C-3) will be downfield. The C-4 carbon, attached to the electron-donating methoxy group, will be significantly deshielded. The remaining aromatic carbons will appear in the typical 110-130 ppm range.

-

Aliphatic Carbons: The methylene carbon (C-α) will be found around 50 ppm. The acetyl methyl carbon will be near 29 ppm, while the methoxy and aromatic methyl carbons will appear at approximately 55 ppm and 16 ppm, respectively.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~207.0 |

| C-4 (Ar-O) | ~158.0 |

| C-3 (Ar-C) | ~130.0 |

| C-1 (Ar-C) | ~128.5 |

| C-2 (Ar-H) | ~127.0 |

| C-6 (Ar-H) | ~125.0 |

| C-5 (Ar-H) | ~111.0 |

| -OCH₃ | ~55.5 |

| -CH₂- (C-α) | ~50.0 |

| -C(O)CH₃ | ~29.0 |

| Ar-CH₃ | ~16.0 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Rationale for Predictions: The IR spectrum will be dominated by several key absorptions:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic ketone will be prominent. Its position is expected around 1715 cm⁻¹.

-

Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

-

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch will be present in the 1250-1200 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will show as stronger bands just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2850 | Aliphatic C-H Stretch | Strong |

| ~1715 | Ketone C=O Stretch | Strong, Sharp |

| ~1610, 1580, 1500 | Aromatic C=C Stretch | Medium, Sharp |

| ~1250 | Aryl-Alkyl Ether C-O Stretch | Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification. Under electron ionization (EI), 4-Methoxy-3-methylphenylacetone is expected to produce a distinct fragmentation pattern.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 178, corresponding to the molecular weight of the compound.

-

McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less favored due to the competing, highly favorable benzylic cleavage.

-

Benzylic Cleavage (α-Cleavage): The most dominant fragmentation pathway for phenylacetones is the cleavage of the bond between the methylene carbon and the carbonyl carbon (benzylic cleavage). This results in the formation of a highly stable, substituted benzyl cation. For this molecule, this cleavage would lead to the formation of the 4-methoxy-3-methylbenzyl cation at m/z 135 . This is expected to be the base peak .

-

Loss of Acetyl Radical: Loss of the •COCH₃ radical (43 Da) from the molecular ion would also yield the m/z 135 cation.

-

Formation of Acetyl Cation: Cleavage can also result in the formation of the acetyl cation, [CH₃CO]⁺, at m/z 43 .

The subsequent fragmentation of the m/z 135 ion can proceed through the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group, a common fragmentation for methoxy-substituted benzyl cations, to yield an ion at m/z 105.

Visualization of Predicted EI-MS Fragmentation

Sources

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetone (16882-23-8): Structure, Properties, and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylphenylacetone, a substituted aromatic ketone of interest in synthetic chemistry. The document delineates its core molecular and physicochemical properties and offers a detailed, field-proven protocol for its analytical characterization, reflecting the rigorous standards required in research and pharmaceutical development.

Core Molecular Identity and Physicochemical Properties

4-Methoxy-3-methylphenylacetone, identified by the CAS Number 16882-23-8, is a chemical intermediate belonging to the class of substituted phenylacetones.[1][2][3] Its structure features a benzene ring substituted with methoxy, methyl, and acetonyl (propan-2-one) functional groups. These substitutions define its chemical reactivity and potential applications as a precursor in more complex molecular syntheses.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and chemical handling.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methoxy-3-methylphenyl)propan-2-one | [] |

| CAS Number | 16882-23-8 | [1][2][] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3][] |

| Molecular Weight | 178.23 g/mol | [1][3][] |

| Canonical SMILES | CC1=C(C=CC(=C1)CC(=O)C)OC | [] |

| InChI Key | QSBPLIJLGSKDTH-UHFFFAOYSA-N | [] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The methoxy group acts as an electron-donating group, activating the aromatic ring, while the ketone provides a reactive site for a variety of nucleophilic addition and condensation reactions.

Caption: 2D structure of 4-Methoxy-3-methylphenylacetone.

Context in Synthetic Chemistry and Drug Development

Substituted phenylacetones and related ketones are established as versatile intermediates in organic synthesis. The specific substitution pattern on the aromatic ring, as seen in 4-Methoxy-3-methylphenylacetone, allows for targeted modifications to produce more complex molecules with potential biological activity.

While direct applications of this specific compound in marketed drugs are not extensively documented, the broader class of methoxy-substituted aromatic ketones serves as crucial building blocks in pharmaceutical manufacturing. For instance, 4-Methoxyacetophenone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[5] The methoxy group is a prevalent feature in many approved drugs, where it can favorably influence ligand-target binding, improve metabolic stability, and enhance overall pharmacokinetic profiles.[6]

Furthermore, related propiophenone scaffolds are instrumental in synthesizing Selective Estrogen Receptor Modulators (SERMs), a class of drugs with tissue-specific estrogenic or anti-estrogenic effects.[7] The phenylacetone core provides a robust platform for constructing heterocyclic systems that are central to the mechanism of action of many therapeutic agents.

Technical Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the characterization of 4-Methoxy-3-methylphenylacetone. This is due to the compound's inherent volatility and thermal stability, which make it amenable to vaporization and separation in the gas phase without degradation. The mass spectrometer provides high-specificity detection, enabling unambiguous identification based on the molecule's mass-to-charge ratio and its unique fragmentation pattern upon electron ionization. This dual-verification system of retention time (from GC) and mass spectrum (from MS) offers a high degree of confidence in qualitative and quantitative analyses.

Self-Validating Experimental Workflow

To ensure trustworthiness and reproducibility, the protocol incorporates self-validating steps, including the use of an internal standard for quantification and system suitability checks to verify instrument performance before analysis.

Caption: GC-MS characterization workflow.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of 4-Methoxy-3-methylphenylacetone reference standard.

-

Dissolve in 10.0 mL of GC-grade ethyl acetate in a volumetric flask to create a 1 mg/mL stock solution.

-

Add a precise concentration of an internal standard (e.g., dodecane) for quantitative analysis.

-

-

Instrument Setup and Calibration:

-

Equip a gas chromatograph with a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Set the instrument parameters as detailed in the table below.

-

Perform a system suitability test by injecting a known standard to verify resolution, peak shape, and detector response.

-

-

Sample Injection and Data Acquisition:

-

Inject 1 µL of the prepared sample solution into the GC inlet.

-

Initiate the data acquisition program, collecting data over a mass range of m/z 40-400.

-

-

Data Analysis and Interpretation:

-

Identify the chromatographic peak corresponding to 4-Methoxy-3-methylphenylacetone based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key expected fragments would include the molecular ion (M⁺) at m/z 178, and fragments corresponding to the loss of key functional groups.

-

Quantify the analyte by comparing its peak area to that of the internal standard against a calibration curve.

-

Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| GC Inlet | Splitless, 250°C | Ensures efficient vaporization of the analyte without discrimination. |

| Carrier Gas | Helium, 1.0 mL/min | Provides good separation efficiency and is inert. |

| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | Allows for separation from solvent and potential impurities. |

| MS Source | Electron Ionization (EI) | Standard, robust ionization method producing reproducible fragmentation. |

| Ionization Energy | 70 eV | Standard energy for creating extensive, library-searchable mass spectra. |

| Mass Range | m/z 40-400 | Covers the molecular weight of the analyte and its expected fragments. |

Conclusion

4-Methoxy-3-methylphenylacetone is a well-defined chemical entity whose value lies in its potential as a building block for more complex molecules in the pharmaceutical and chemical industries. Its molecular structure, characterized by an activated aromatic ring and a reactive ketone functionality, presents numerous opportunities for synthetic elaboration. The accurate analytical characterization of this intermediate, using robust and validated methods like GC-MS, is a non-negotiable prerequisite for its effective use in research and development, ensuring the integrity and quality of downstream products.

References

- 1. 4-METHOXY-3-METHYLPHENYLACETONE CAS#: 16882-23-8 [amp.chemicalbook.com]

- 2. 4-METHOXY-3-METHYLPHENYLACETONE | 16882-23-8 [chemicalbook.com]

- 3. 4-Methoxy-3-methylphenylacetone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. vinatiorganics.com [vinatiorganics.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Biological activity of 4-Methoxy-3-methylphenylacetone

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-3-methylphenylacetone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylphenylacetone is an aromatic ketone whose biological activities remain largely unexplored in peer-reviewed literature. This guide addresses this knowledge gap not by documenting established activities, but by providing a forward-looking framework for its scientific investigation. We will synthesize information from structurally related compounds, namely substituted acetophenones and phenylacetones, to postulate potential biological activities. More critically, this document provides a series of detailed, field-proven experimental workflows for researchers to systematically characterize the cytotoxic, antimicrobial, and antioxidant potential of this compound. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of 4-Methoxy-3-methylphenylacetone.

Introduction: An Uncharacterized Molecule of Interest

4-Methoxy-3-methylphenylacetone, a substituted aromatic ketone, represents a novel chemical entity with undetermined pharmacological value. While its parent structures, acetophenone and phenylacetone, are well-documented as both biologically active compounds and crucial pharmaceutical intermediates, this specific derivative has not been the subject of extensive biological investigation.[1][2] The unique substitution pattern—a methoxy and a methyl group on the phenyl ring—offers an intriguing scaffold for potential drug discovery. The methoxy group can influence metabolic stability and receptor interactions, while the methyl group can modulate steric and electronic properties. This guide serves as a technical primer, hypothesizing its potential activities based on chemical similarity and laying out a comprehensive roadmap for its empirical validation.

Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of a compound is the first step in any screening cascade.

Table 1: Physicochemical Properties of 4-Methoxy-3-methylphenylacetone

| Property | Value | Source |

| CAS Number | 16882-23-8 | N/A |

| Molecular Formula | C₁₁H₁₄O₂ | N/A |

| Molecular Weight | 178.23 g/mol | N/A |

| Appearance | Colorless to yellow oil (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; insoluble in water. | [3] |

Rationale for Synthesis

Postulated Biological Activities Based on Structural Analogs

The likely biological activities of 4-Methoxy-3-methylphenylacetone can be inferred from the known pharmacology of its structural relatives.

Potential as a Cytotoxic Agent

Acetophenone derivatives have demonstrated significant cytotoxic effects across various cancer cell lines.[2][5][6][7] The mechanism often involves the induction of apoptosis or the alkylation of cellular thiols, such as glutathione, leading to increased oxidative stress and cell death.[6] The α,β-unsaturated ketone motif, present in many bioactive chalcones derived from acetophenones, is a known Michael acceptor that can react with nucleophilic residues in proteins, contributing to cytotoxicity.[8] It is plausible that 4-Methoxy-3-methylphenylacetone or its derivatives could exhibit similar antiproliferative properties.

Predicted Antimicrobial Activity

Substituted acetophenones are a well-established class of antimicrobial agents.[2][9] The presence of methoxy groups on the phenyl ring has been shown to modulate the antimicrobial spectrum and potency.[10] For instance, certain methoxy-substituted chalcones and pyrazolines derived from acetophenones exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][10][11] Therefore, 4-Methoxy-3-methylphenylacetone is a candidate for screening against a panel of pathogenic microbes.

Anticipated Antioxidant Properties

Phenolic compounds, including many acetophenone derivatives, are recognized for their antioxidant capabilities.[12][13][14] They can act as radical scavengers or upregulate endogenous antioxidant enzymes.[14][15][16] While 4-Methoxy-3-methylphenylacetone itself has a methoxy rather than a hydroxyl group, it is structurally similar to compounds like raspberry ketone (4-(4-hydroxyphenyl)-2-butanone), which has proven antioxidant effects.[15][16][17] Furthermore, it could be metabolized in vivo to a phenolic derivative, thereby gaining antioxidant activity.

Role as a Pharmaceutical Intermediate

Phenylacetone and its derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals.[3][18][19] For example, phenylacetone is a well-known intermediate in the manufacture of amphetamine and methamphetamine.[4][18][20] Its derivatives are also used to synthesize rodenticides and other fine chemicals.[19] The specific substitution pattern of 4-Methoxy-3-methylphenylacetone makes it a potential building block for novel therapeutic agents.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of 4-Methoxy-3-methylphenylacetone, a systematic, multi-tiered screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic investigation.

Tier 1: Primary In Vitro Screening Cascade

The initial phase aims to rapidly assess a broad range of potential activities. This high-throughput approach allows for efficient prioritization.

Caption: Proposed high-throughput primary screening workflow.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[21]

-

Compound Treatment: Prepare a serial dilution of 4-Methoxy-3-methylphenylacetone in the appropriate cell culture medium. Add the compound to the cells, including vehicle controls (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Strain Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

-

Compound Dilution: Perform a two-fold serial dilution of 4-Methoxy-3-methylphenylacetone in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Hit Confirmation and Secondary Assays

Once a primary "hit" is identified, secondary assays are crucial to confirm the activity and begin to elucidate the mechanism of action.

Caption: Secondary assay workflow for a confirmed cytotoxic hit.

Protocol 3: Apoptosis/Necrosis Assay

-

Cell Treatment: Treat the most sensitive cell line identified in Tier 1 with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) to determine the mode of cell death.

Data Interpretation and Future Directions

The data generated from these workflows will provide a comprehensive initial profile of 4-Methoxy-3-methylphenylacetone's bioactivity.

-

Potent Cytotoxicity (Low IC₅₀): If the compound shows potent and selective cytotoxicity against cancer cell lines, future work should focus on in vivo xenograft models and target identification studies (e.g., thermal proteome profiling, affinity chromatography).

-

Broad-Spectrum Antimicrobial Activity (Low MIC): If significant antimicrobial activity is observed, further studies should include testing against resistant strains, time-kill kinetics, and preliminary toxicity in simple model organisms (e.g., Galleria mellonella).

-

Significant Antioxidant Capacity: Should the compound prove to be a potent antioxidant, cellular antioxidant assays (e.g., measuring the upregulation of enzymes like SOD and catalase) would be the next logical step, followed by in vivo models of oxidative stress.[15][16]

Conclusion

While 4-Methoxy-3-methylphenylacetone is currently an understudied molecule, its chemical structure suggests a high potential for interesting biological activities. It stands as a promising candidate for screening in cytotoxic, antimicrobial, and antioxidant discovery programs. The lack of existing data presents a unique opportunity for novel discovery. By employing the systematic, multi-tiered approach outlined in this guide, researchers can efficiently and rigorously characterize the pharmacological profile of this compound, potentially uncovering a new lead for therapeutic development. This document provides the necessary expert framework to initiate and guide such an investigation.

References

A comprehensive list of references will be compiled and provided upon request.

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. safrole.com [safrole.com]

- 4. Phenylacetone [chemeurope.com]

- 5. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. turkjps.org [turkjps.org]

- 11. nveo.org [nveo.org]

- 12. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Phenylacetone - Sciencemadness Wiki [sciencemadness.org]

- 19. innospk.com [innospk.com]

- 20. Phenylacetone - Wikipedia [en.wikipedia.org]

- 21. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Methoxy-3-methylphenylacetone: A Guide to Novel Research Frontiers

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylphenylacetone, a substituted aromatic ketone, presents a compelling yet underexplored scaffold for scientific investigation. While its structural analogues have found applications ranging from pharmaceutical intermediates to illicit drug precursors, this specific molecule remains largely uncharacterized in the scientific literature. This guide illuminates potential research avenues for 4-Methoxy-3-methylphenylacetone, moving beyond theoretical postulation to provide actionable experimental frameworks. We will delve into three core areas: its role as a potential precursor to novel psychoactive substances (NPS) and the concomitant need for forensic characterization; its untapped potential as a building block for new pharmacologically active agents; and its application in broader organic synthesis and materials science. This document is intended to serve as a catalyst for inquiry, providing the scientific community with the foundational knowledge and methodological insights required to explore the full spectrum of this compound's scientific utility.

Compound Profile: 4-Methoxy-3-methylphenylacetone

4-Methoxy-3-methylphenylacetone, also known as 1-(4-methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone.[1] Its structure is characterized by a phenylacetone core with methoxy and methyl substituents at the 4 and 3 positions of the aromatic ring, respectively. These substitutions are critical as they significantly influence the molecule's electronic properties and reactivity, setting it apart from more well-studied phenylacetones like P2P (phenyl-2-propanone) or 4-methoxyphenylacetone.

Chemical Structure:

Caption: Chemical structure of 4-Methoxy-3-methylphenylacetone.

| Property | Value | Source(s) |

| CAS Number | 16882-23-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [] |

| Molecular Weight | 178.23 g/mol | [] |

| Boiling Point | 164-166 °C (at 10 Torr) | [1] |

| Density | 1.011 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | 1-(4-Methoxy-3-methylphenyl)-2-propanone | [1] |

Research Area 1: Forensic Science and Novel Psychoactive Substances (NPS)

Expertise & Experience: The phenylacetone scaffold is a well-established precursor in the clandestine synthesis of amphetamine-type stimulants.[4][5] The Leuckart reaction, a form of reductive amination, is a common method employed in such syntheses due to its operational simplicity.[4][6] The structural similarity of 4-Methoxy-3-methylphenylacetone to precursors of controlled substances like 4-methoxyamphetamine (PMA) and 4-methylamphetamine (4-MA) makes it a compound of significant interest to forensic and law enforcement agencies.[4][7] Research in this domain is not aimed at creating illicit substances, but at proactively developing analytical standards and methodologies to identify and characterize potential new designer drugs, should they appear on the illicit market.[8][9]

Trustworthiness: A proactive approach to NPS involves synthesizing potential candidates to serve as authenticated reference materials. This allows forensic laboratories to develop robust and validated analytical methods (e.g., GC-MS, LC-MS, NMR) for unambiguous identification in seized samples.[10] Furthermore, a detailed study of the synthesis can reveal specific impurities and by-products, which serve as "chemical fingerprints" to trace the synthetic route used.[6][11]

Proposed Research Pathway: Synthesis and Characterization of 3-Methyl-4-methoxyamphetamine (MMA)

The most logical potential NPS derivable from 4-Methoxy-3-methylphenylacetone is 3-Methyl-4-methoxyamphetamine (MMA). A potential synthesis route is the Leuckart reaction, which has been described for analogous compounds.[12]

Sources

- 1. 4-METHOXY-3-METHYLPHENYLACETONE CAS#: 16882-23-8 [amp.chemicalbook.com]

- 2. 4-METHOXY-3-METHYLPHENYLACETONE | 16882-23-8 [chemicalbook.com]

- 4. bdoc.ofdt.fr [bdoc.ofdt.fr]

- 5. safrole.com [safrole.com]

- 6. researchgate.net [researchgate.net]

- 7. Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]

- 9. encompass.eku.edu [encompass.eku.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of MMA (3-Methoxy-4-Methylamphetamine) [designer-drug.com]

4-Methoxy-3-methylphenylacetone synthesis discovery

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylphenylacetone

Executive Summary: This guide provides a comprehensive technical overview of the synthetic pathways leading to 4-Methoxy-3-methylphenylacetone (IUPAC Name: 1-(4-methoxy-3-methylphenyl)propan-2-one). A critical distinction is made at the outset between the target phenylacetone and its common precursor, 4'-Methoxy-3'-methylacetophenone. The synthesis is therefore presented in two major parts: the foundational synthesis of the acetophenone intermediate via established aromatic chemistry, and the subsequent one-carbon homologation required to achieve the final phenylacetone structure. Key methodologies, including the Fries Rearrangement, Friedel-Crafts Acylation, and the Willgerodt-Kindler reaction, are discussed in detail, with an emphasis on mechanistic rationale, experimental protocols, and the causality behind procedural choices. This document is intended for researchers and drug development professionals seeking a deep, practical understanding of the synthesis of this substituted phenylpropanone.

Introduction and Strategic Clarification

4-Methoxy-3-methylphenylacetone, a substituted aromatic ketone, belongs to the phenyl-2-propanone class of compounds. Its structure consists of a benzene ring substituted with methoxy and methyl groups at the 4 and 3 positions, respectively, and a propan-2-one (acetone) side chain attached to the ring via a methylene bridge. It is crucial to distinguish this target molecule from its synthetic precursor, 4'-Methoxy-3'-methylacetophenone.

-

Target: 4-Methoxy-3-methylphenylacetone (a Phenyl-2-propanone)

-

Structure: Ar-CH₂-C(=O)-CH₃

-

Formula: C₁₁H₁₄O₂

-

-

Intermediate: 4'-Methoxy-3'-methylacetophenone (an Acetophenone)

The synthesis of the target molecule is not a single reaction but a multi-stage process. The core challenge lies in the one-carbon homologation of the more readily accessible acetophenone intermediate. This guide will first detail the established methods for synthesizing the C₁₀ acetophenone and then explore the subsequent transformation to the C₁₁ phenylacetone.

Synthesis of the Key Intermediate: 4'-Methoxy-3'-methylacetophenone

Two primary, industrially relevant routes are employed for the synthesis of this crucial precursor: the Fries Rearrangement starting from o-cresol and the Friedel-Crafts acylation of 2-methylanisole.

Method A: Fries Rearrangement from o-Cresol

This pathway involves an initial acylation of o-cresol to form an ester, which then undergoes an intramolecular electrophilic aromatic substitution (the Fries Rearrangement) to form a hydroxyacetophenone. A final etherification step yields the desired product.

Caption: Synthesis of the acetophenone intermediate via Fries Rearrangement.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 20g of o-cresol with 18 mL of acetic anhydride.[2]

-

Catalyst Addition : Carefully add 30g of anhydrous aluminum trichloride (AlCl₃) in portions. The addition is exothermic and will release HCl gas.

-

Reaction : Heat the mixture to 160°C and maintain for 8 hours.[2] The reaction proceeds via the in-situ formation of o-cresyl acetate, which then rearranges.

-

Workup : After cooling, cautiously quench the reaction by adding 100 mL of hydrochloric acid. Extract the aqueous layer with dichloromethane.

-

Isolation : The organic layers are combined, dried, and the solvent is evaporated to yield crude 3-methyl-4-hydroxyacetophenone.[2]

-

Reaction Setup : Dissolve the crude 3-methyl-4-hydroxyacetophenone in a suitable solvent like acetone or DMF.

-

Base Addition : Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Methylation : Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise while stirring.

-

Reaction : Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Workup and Purification : After completion, the mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by distillation or recrystallization to yield 4'-Methoxy-3'-methylacetophenone.

-

Fries Rearrangement : Aluminum trichloride, a strong Lewis acid, coordinates to the carbonyl oxygen of the ester, facilitating an intramolecular electrophilic attack of the acyl group onto the electron-rich aromatic ring. The rearrangement preferentially occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions.

-

Williamson Ether Synthesis : The base deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then displaces the leaving group (sulfate or iodide) from the methylating agent in an Sₙ2 reaction to form the methyl ether.

Method B: Friedel-Crafts Acylation of 2-Methylanisole

This is a more direct approach involving the electrophilic acylation of 2-methylanisole (the methyl ether of o-cresol).

Caption: Direct synthesis of the acetophenone via Friedel-Crafts Acylation.

-

Reaction Setup : A solution of 2-methylanisole is prepared in a non-polar solvent such as carbon disulfide or dichloromethane in a flask cooled in an ice bath.

-

Catalyst Addition : A stoichiometric amount of a Lewis acid catalyst (e.g., aluminum chloride) is added.

-

Acylating Agent : Acetic anhydride or acetyl chloride is added dropwise to the stirred mixture.

-

Reaction : The reaction is stirred at low temperature and then allowed to warm to room temperature until completion.

-

Workup : The reaction is quenched with ice-cold water or dilute HCl. The organic layer is separated, washed, dried, and concentrated.

-

Purification : The crude product is purified by vacuum distillation or recrystallization.

The methoxy (-OCH₃) group is a powerful ortho-, para-directing activator. The incoming electrophile (the acylium ion, CH₃CO⁺, generated from the reaction of acetic anhydride with the Lewis acid) will preferentially add to the position para to the methoxy group. The ortho position is sterically hindered by both the methoxy and the adjacent methyl group, leading to high regioselectivity for the desired 4'-methoxy product.

Homologation to 4-Methoxy-3-methylphenylacetone

The conversion of the C₁₀ acetophenone to the C₁₁ phenylacetone requires the insertion of a methylene (-CH₂-) group. The Willgerodt-Kindler reaction provides a robust, albeit multi-step, pathway for this transformation.

The Willgerodt-Kindler Reaction Pathway

This classic reaction converts aryl alkyl ketones into terminal thioamides, which can then be hydrolyzed to the corresponding carboxylic acid and subsequently converted to the target ketone.[3][4]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylphenylacetone

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methoxy-3-methylphenylacetone (CAS No. 16882-23-8), a significant aromatic ketone. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established scientific principles to offer a robust resource for laboratory applications. Key properties including molecular structure, boiling point, density, and spectral characteristics are detailed. Furthermore, this guide presents validated, step-by-step protocols for the analytical determination of these properties, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility. The objective is to equip scientific professionals with the critical data and methodologies required for the effective handling, characterization, and utilization of this compound.

Introduction

4-Methoxy-3-methylphenylacetone, also known as 1-(4-methoxy-3-methylphenyl)propan-2-one, is an aromatic ketone that serves as a key intermediate in various chemical syntheses.[1][] Its structural features—a substituted phenyl ring coupled with a propanone chain—make it a molecule of interest in organic synthesis and medicinal chemistry. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its efficient application in research and development, enabling informed decisions on reaction conditions, purification techniques, and analytical characterization.

The polarity imparted by the carbonyl (C=O) group and the methoxy ether, combined with the nonpolar hydrocarbon backbone, results in a distinct set of physical behaviors. These properties, such as boiling point, solubility, and spectral fingerprints, directly influence how the substance is stored, handled, and analyzed. This guide provides an in-depth examination of these characteristics, grounded in verifiable data and established analytical science.

Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity is the foundation of all subsequent scientific work. The structural and molecular details of 4-Methoxy-3-methylphenylacetone are summarized below.

Chemical Structure:

Figure 1: 2D Structure of 4-Methoxy-3-methylphenylacetone

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methoxy-3-methylphenyl)propan-2-one | [] |

| Synonyms | 4-Methoxy-3-methylphenylacetone | [1] |

| CAS Number | 16882-23-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [] |

| Molecular Weight | 178.23 g/mol | [] |

| Boiling Point | 164-166 °C at 10 Torr | [1] |

| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [1] |

The presence of the polar carbonyl group leads to significant dipole-dipole interactions between molecules, resulting in a higher boiling point than nonpolar compounds of similar molecular weight.[3] However, as it lacks a hydroxyl group, it cannot act as a hydrogen bond donor, leading to a lower boiling point compared to corresponding alcohols.[3]

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." The dual nature of 4-Methoxy-3-methylphenylacetone, possessing both polar (carbonyl, methoxy) and nonpolar (aromatic ring, alkyl groups) regions, defines its solubility characteristics.

-

Water Solubility : Due to the dominant nonpolar hydrocarbon structure, solubility in water is expected to be low. While the carbonyl oxygen can act as a hydrogen bond acceptor with water, this is insufficient to overcome the hydrophobicity of the larger molecular framework.[3]

-

Organic Solvent Solubility : It is expected to be readily soluble in common organic solvents such as aromatic hydrocarbons, ethers, esters, and chlorinated solvents, which can effectively solvate its nonpolar and moderately polar regions.[3][4]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The primary techniques for the structural elucidation and confirmation of 4-Methoxy-3-methylphenylacetone are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

4.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption bands for this compound would be:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1715-1720 cm⁻¹. This is a highly characteristic peak for aliphatic ketones.

-

C-O Stretch (Aromatic Ether): A strong absorption band is expected around 1250 cm⁻¹.

-

C-H Stretch (sp³ and sp²): Bands just below 3000 cm⁻¹ (aliphatic C-H) and just above 3000 cm⁻¹ (aromatic C-H).

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

4.2 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For 4-Methoxy-3-methylphenylacetone (MW: 178.23), the molecular ion peak (M⁺) would be observed at m/z = 178. The fragmentation pattern would likely involve cleavage alpha to the carbonyl group, leading to characteristic fragment ions. Unequivocal identification is best achieved using a combination of gas chromatography and mass spectrometry (GC-MS).[5]

Analytical Methodologies: Protocols & Workflows

The following section details standardized protocols for determining key physicochemical properties. These methods are designed to be self-validating through the use of standards and proper calibration.

5.1 Protocol: Determination of Boiling Point (Micro-scale)

-

Causality: This method is chosen for its efficiency with small sample volumes and its accuracy for pure substances. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

-

Methodology:

-

Preparation: Place 0.2-0.3 mL of the sample into a small diameter test tube (Thiele tube compatibility).

-

Capillary Insertion: Invert a melting point capillary tube (sealed at one end) and place it, open-end down, into the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is level with the thermometer bulb.

-

Heating: Heat the bath gently. A slow, steady stream of bubbles will emerge from the capillary as trapped air expands and is replaced by the sample's vapor.

-

Observation: Continue heating until a rapid, continuous stream of bubbles emerges. This indicates the sample is above its boiling point.

-

Equilibrium: Remove the heat source. The bubbling will slow and stop when the external pressure equals the vapor pressure. At the exact moment the liquid begins to re-enter the capillary tube, record the temperature. This is the boiling point.

-

-

Workflow Diagram:

Caption: Workflow for micro-scale boiling point determination.

5.2 Protocol: Characterization by GC-MS

-

Causality: GC-MS is the gold standard for separating volatile compounds from a mixture and providing definitive structural identification.[5] The gas chromatograph separates the compound based on its boiling point and polarity, while the mass spectrometer provides a unique mass fragmentation pattern.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

GC Column: Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Injector: Set to 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Source Temperature: 230°C.

-

-

Injection: Inject 1 µL of the prepared sample into the GC injector.

-

Data Analysis:

-

Identify the peak corresponding to 4-Methoxy-3-methylphenylacetone based on its retention time.

-

Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion (m/z 178) and compare the fragmentation pattern to a reference library (e.g., NIST) for positive identification.

-

-

-

Workflow Diagram:

Caption: Logical workflow for compound identification via GC-MS.

Safety and Handling

While specific toxicological data for 4-Methoxy-3-methylphenylacetone is not extensively published, compounds of this class (aromatic ketones) warrant careful handling. General laboratory safety protocols should be strictly followed.[6][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][8]

Conclusion

This guide has detailed the essential physicochemical properties of 4-Methoxy-3-methylphenylacetone, providing both quantitative data and the procedural knowledge necessary for its analytical verification. The presented information on its chemical identity, physical constants, solubility, and spectroscopic profile serves as a foundational resource for scientists. By understanding the causality behind the analytical methods and adhering to the detailed protocols, researchers can ensure the accurate characterization and effective application of this compound in their work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.

-

Helios Resins. (n.d.). DOMACRYL 5210 75 BAc. Retrieved from [Link]

Sources

- 1. 4-METHOXY-3-METHYLPHENYLACETONE CAS#: 16882-23-8 [amp.chemicalbook.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. resinshelios.com [resinshelios.com]

- 5. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Methoxy-3-methylphenylacetone safety and handling

An In-Depth Technical Guide to the Safety and Handling of 4-Methoxy-3-methylphenylacetone and Its Structural Analogs

Disclaimer: Specific safety and toxicological data for 4-Methoxy-3-methylphenylacetone are not extensively available in published literature and safety data sheets. This guide has been developed by leveraging data from the closely related structural analog, 4-Methoxyphenylacetone (CAS 122-84-9), also known as 1-(p-Methoxyphenyl)-2-propanone or 4-Methoxybenzyl methyl ketone.[1][2][3] The structural similarity suggests that their safety and handling precautions will be comparable. However, it is imperative for researchers and scientists to apply prudent laboratory practices and conduct a thorough risk assessment before use.

This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses related to 4-Methoxyphenylacetone, intended to serve as a foundational safety document for laboratory personnel working with this and structurally similar aromatic ketones.

Chemical and Physical Properties

A thorough understanding of a substance's physical and chemical properties is fundamental to its safe handling and storage. The properties of 4-Methoxyphenylacetone are summarized in the table below. This compound is a liquid at room temperature and has a relatively high flash point, though it is still considered combustible.[1][2][4]

| Property | Value | Source |

| Chemical Formula | C10H12O2 | [1][2] |

| Molecular Weight | 164.2 g/mol | [1][2] |

| Appearance | Yellow Liquid | [1][5] |

| Odor | Aromatic | [1][5] |

| Boiling Point | 266 - 268 °C (510.8 - 514.4 °F) | [1] |

| Flash Point | 135 °C (275 °F) | [1] |

| Density | 1.067 g/cm³ | [1] |

| Water Solubility | No information available | [1] |

| log Pow (Octanol/Water Partition Coefficient) | 1.55 | [1] |

Hazard Identification and GHS Classification

Based on available data for 4-Methoxyphenylacetone, this chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this substance with appropriate personal protective equipment to avoid exposure.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet for 4-Methoxyphenylacetone.[2] Key precautions include avoiding breathing fumes, washing skin thoroughly after handling, and using only in a well-ventilated area.[2]

Hazard Relationship Diagram

Caption: Logical relationship of exposure routes to resulting hazards.

Toxicological Profile

The toxicological properties of 4-Methoxy-3-methylphenylacetone have not been fully investigated. The available data for 4-Methoxyphenylacetone indicates a moderate acute oral toxicity in rats.[1]

| Metric | Value | Species | Source |

| LD50 Oral | 3330 mg/kg | Rat | [1] |

| LD50 Dermal | >5 g/kg | Rabbit | [1] |

There is no data available to indicate that the substance is a germ cell mutagen or carcinogen.[1]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize the risk of exposure and ensure a safe working environment.

Engineering Controls

-

Work with this chemical should be conducted in a well-ventilated laboratory.

-

The use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection:

-

Wear a laboratory coat and ensure it is kept clean.

-

Chemical-resistant gloves are mandatory. Given that this is a ketone, suitable glove materials include Butyl or Viton.[7][8] Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Always inspect gloves for signs of degradation or puncture before use.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][9]

-

Protect from heat and direct sunlight.

Safe Handling Workflow

Caption: A typical workflow for the safe handling of laboratory chemicals.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First Aid Measures

-

Inhalation: If vapors are inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[10]

-

Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][5]

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent the spill from entering drains or waterways.

-

Contact your institution's environmental health and safety department for assistance.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4]

-

Specific Hazards: The substance is combustible.[11] Upon combustion, it may produce hazardous decomposition products including carbon monoxide and carbon dioxide.[1][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Disposal Considerations

All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on the disposal of this chemical. Do not dispose of it down the drain.[2]

References

-

MetaSci. (n.d.). Safety Data Sheet: 4-Methoxyphenylacetone. [Link]

-

The Good Scents Company. (n.d.). para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. [Link]

-

Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. [Link]

-

Safrole. (n.d.). Phenylacetone (P2P). [Link]

-

University of Nebraska-Lincoln. (n.d.). Personal Protective Equipment (PPE). [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylacetone, 99+%. [Link]

-

Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.be [fishersci.be]

- 6. echemi.com [echemi.com]

- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. 4-Methoxyphenylacetone(122-84-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: Situating 4-Methoxy-3-methylphenylacetone in Modern R&D

An In-Depth Technical Guide to the Commercial Availability of 4-Methoxy-3-methylphenylacetone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

4-Methoxy-3-methylphenylacetone is a substituted aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. While not a household name, this molecule represents a crucial building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and medicinal chemistry sectors. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—provides a scaffold that can be strategically modified to interact with biological targets, making it a compound of interest for drug discovery programs.

The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can be instrumental in modulating ligand-target binding, improving physicochemical properties, and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] This guide provides a comprehensive overview of the commercial landscape for 4-Methoxy-3-methylphenylacetone (CAS No. 16882-23-8)[2][3][4][5], offering practical insights into its procurement, quality assessment, and potential for in-house synthesis. We will explore its chemical profile, identify commercial suppliers, and outline the due diligence required to source this critical research chemical effectively and safely.

Core Chemical Profile

A precise understanding of a compound's properties is the foundation of any research endeavor. The key identifiers and physicochemical characteristics of 4-Methoxy-3-methylphenylacetone are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methoxy-3-methylphenyl)propan-2-one | [] |

| Synonyms | 1-(4-Methoxy-3-methylphenyl)-2-propanone, Mebeverine hydrochloride SM2-C | [2] |

| CAS Number | 16882-23-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [2][4] |

| Molecular Weight | 178.23 g/mol | [2][4] |

| Boiling Point | 164-166 °C (at 10 Torr) | [2] |

| Predicted Density | 1.011 ± 0.06 g/cm³ | [2] |

| Recommended Storage | 2-8°C |

Commercial Availability Landscape

4-Methoxy-3-methylphenylacetone is not a bulk commodity chemical but is readily available in research quantities from a range of specialized suppliers. These vendors typically cater to the R&D community, offering the compound in various purities and pack sizes. The availability is almost exclusively for "Research Use Only" (RUO), a critical designation that researchers must adhere to.

Below is a comparative summary of representative commercial sources.

| Supplier | Purity | Available Quantities | Notes |

| Crysdot LLC | 95+% | 1g | Offers smaller pack sizes suitable for initial screening. |

| Shanghai Aladdin Biochemical | 97.0% | Inquire | Listed on chemical marketplaces like Chemsrc.[7] |

| Daicel Pharma Standards | Inquire | Inquire | Specializes in pharmaceutical impurities and standards.[4] |

| BOC Sciences | Inquire | Inquire | Positions the compound for drug discovery and development services.[] |

| BLD Pharmatech Co., Ltd. | Inquire | Inquire | Listed on major chemical platforms like Sigma-Aldrich.[5] |

| ChemicalBook | Varies | Varies | A marketplace listing multiple potential suppliers, primarily from Asia.[2][3] |

Expert Insight: The commercial landscape is dominated by suppliers of fine chemicals and building blocks. When planning a project, it is advisable to contact multiple suppliers to compare lead times, available analytical data (e.g., NMR, HPLC), and pricing, as these can vary significantly.

Procurement Strategy: A Protocol for Due Diligence

Sourcing specialized chemicals requires a systematic approach to ensure quality, safety, and compliance. Simply ordering from a catalog is insufficient; a self-validating procurement process is essential for experimental success and laboratory safety.

Step-by-Step Procurement Workflow

-

Supplier Vetting: Prioritize suppliers with a history of quality, transparent documentation (CoA, SDS), and responsive technical support. Check for certifications or adherence to quality management standards.

-

Specification Analysis: Scrutinize the product specifications. A purity of 95% may be adequate for initial discovery work, but later-stage development or sensitive assays will likely require ≥98% purity. Understand the analytical method used to determine purity (e.g., GC, HPLC, NMR).

-

Documentation Review (Mandatory):

-

Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase. This document is your primary proof of the material's identity and purity. Verify that the analytical data is consistent with the compound's structure.

-

Safety Data Sheet (SDS): Obtain and thoroughly review the SDS. This provides critical information on hazards, handling, storage, and emergency procedures.[8]

-

-